molecular formula C10H12ClNO2 B2891058 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL CAS No. 1881321-75-0

3-Chloro-2-(cyclopentyloxy)pyridin-4-OL

Cat. No.: B2891058
CAS No.: 1881321-75-0
M. Wt: 213.66
InChI Key: VFCXYJMQSFOKRA-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclopentyloxy)pyridin-4-OL is a chemical compound with the CAS Number: 1881321-75-0. It has a molecular weight of 213.66 . The compound is solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H12ClNO2/c11-9-8(13)5-6-12-10(9)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) .


Physical and Chemical Properties Analysis

The compound is solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Cyclopalladated Complexes and Photophysical Properties

The study on cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, including their synthesis and photophysical properties, demonstrates how palladium complexes can be employed in the exploration of new emitters for photonic applications. These complexes exhibit fluorescence in solution at room temperature, indicating potential for their use in optical devices and materials science research (Mancilha et al., 2011).

Regioselective Reactions and Synthesis of Pyridines

The development of a method for regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model showcases innovative approaches to synthesizing highly substituted pyridines. This work emphasizes the role of pyridine heterocycles in medicinal chemistry, providing a pathway to synthesize complex pyridine derivatives that could serve as scaffolds for drug development (Goetz & Garg, 2012).

Transition-Metal-Free Alkylation and Arylation of Pyridines

Exploring transition-metal-free methods for the direct alkylation and arylation of pyridines using Grignard or organozinc reagents presents a sustainable and versatile approach to modifying pyridine molecules. This method's regioselectivity and broad functional group tolerance make it invaluable for synthesizing polyfunctional pyridines in pharmaceutical research (Chen et al., 2013).

Lanthanide Clusters with Magnetic and Optical Properties

The discovery of nonanuclear lanthanide clusters that exhibit both magnetic behavior and photoluminescence opens new avenues in materials science. These clusters' dual physical properties suggest applications in data storage, sensing, and luminescent materials, highlighting the versatility of lanthanide chemistry in creating functional materials (Alexandropoulos et al., 2011).

Novel Heterocycle-Based Molecule Synthesis

The synthesis and characterization of novel heterocycle-based molecules, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, demonstrate the continuous search for new compounds with potential applications in non-linear optics and as pharmacological probes. This research contributes to the development of new materials with specific electronic and optical properties, underscoring the importance of synthetic chemistry in advancing technology and medicine (Murthy et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319 . The precautionary statements are P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 .

Properties

IUPAC Name

3-chloro-2-cyclopentyloxy-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-9-8(13)5-6-12-10(9)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCXYJMQSFOKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C(=O)C=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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